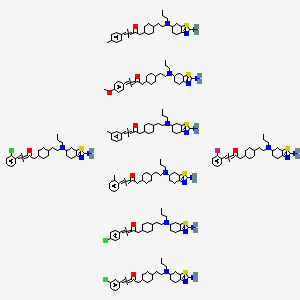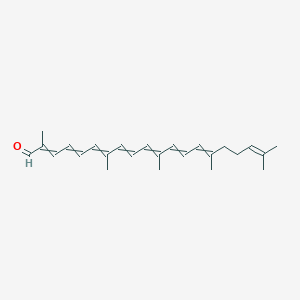
2,7,11,15,19-Pentamethylicosa-2,4,6,8,10,12,14,18-octaenal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7,11,15,19-Pentamethylicosa-2,4,6,8,10,12,14,18-octaenal is a complex organic compound characterized by its long carbon chain and multiple double bonds This compound is notable for its unique structure, which includes five methyl groups and eight conjugated double bonds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,7,11,15,19-Pentamethylicosa-2,4,6,8,10,12,14,18-octaenal typically involves multiple steps, starting from simpler organic molecules. One common method involves the use of Grignard reagents to introduce the methyl groups at specific positions along the carbon chain. The double bonds are then introduced through a series of dehydrogenation reactions. The reaction conditions often require the use of catalysts such as palladium or platinum to facilitate the formation of double bonds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of high-pressure hydrogenation and dehydrogenation techniques can improve the efficiency and yield of the synthesis. Additionally, advanced purification methods such as distillation and chromatography are employed to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,7,11,15,19-Pentamethylicosa-2,4,6,8,10,12,14,18-octaenal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in a more saturated compound.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and aldehydes.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,7,11,15,19-Pentamethylicosa-2,4,6,8,10,12,14,18-octaenal has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of long-chain polyenes and their reactivity.
Biology: The compound’s structure makes it a useful tool for studying membrane dynamics and interactions.
Industry: Used in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Wirkmechanismus
The mechanism by which 2,7,11,15,19-Pentamethylicosa-2,4,6,8,10,12,14,18-octaenal exerts its effects involves interactions with lipid membranes and proteins. The compound’s long carbon chain and multiple double bonds allow it to insert into lipid bilayers, affecting membrane fluidity and permeability. Additionally, it can interact with specific proteins, altering their function and activity. These interactions are mediated through hydrophobic and van der Waals forces.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6,10,14,18-Pentamethylicosane: A similar compound with a shorter carbon chain and fewer double bonds.
2,6,10,15,19-Pentamethylicosane: Another related compound with a different arrangement of methyl groups and double bonds.
Uniqueness
2,7,11,15,19-Pentamethylicosa-2,4,6,8,10,12,14,18-octaenal is unique due to its specific arrangement of methyl groups and conjugated double bonds, which confer distinct chemical and physical properties. Its ability to interact with lipid membranes and proteins makes it particularly valuable in research applications.
Eigenschaften
IUPAC Name |
2,7,11,15,19-pentamethylicosa-2,4,6,8,10,12,14,18-octaenal |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34O/c1-21(2)12-9-15-23(4)17-11-19-24(5)18-10-16-22(3)13-7-8-14-25(6)20-26/h7-8,10-14,16-20H,9,15H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTKROHWZDNWNMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CC=CC(=CC=CC(=CC=CC=C(C)C=O)C)C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1,1',3,3'-Tetrabenzyl-2,2-dibromo-hexadecahydro-2,2'-spirobi[cyclohexa[d]1,3-diaza-2-nickelacyclopentane]](/img/structure/B13383244.png)

![{4-[(2S)-N-[(1S)-1-carbamoyl-5-[(triphenylmethyl)amino]pentyl]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-phenylpropanamido]phenyl}methyl 4-nitrophenyl carbonate](/img/structure/B13383255.png)
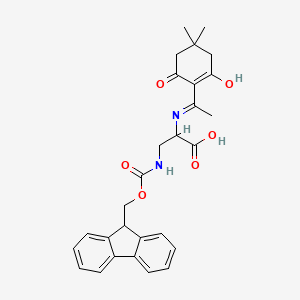
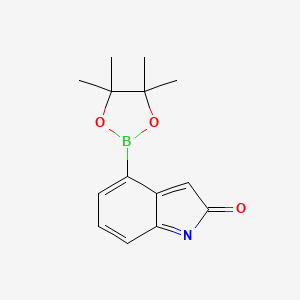

![[5-(Acetyloxymethyl)-9,16,21,22-tetrahydroxy-13,20,25-trimethyl-4,24-dioxo-3,23-dioxanonacyclo[14.10.1.02,6.02,14.08,13.010,12.017,19.020,27.022,26]heptacosa-1(27),5,25-trien-9-yl]methyl 2-methylbut-2-enoate](/img/structure/B13383271.png)
![1-[2-(Isobutyrylamino)-7-methyl-4-oxo-3,4-dihydro-6-pteridinyl]ethyl 2-methylpropanoate](/img/structure/B13383275.png)
![3-[(2S,5S)-5-[3-[(tert-Butyldiphenylsilyl)oxy]propyl]-3-methylene-2-tetrahydrofuryl]-1-propanol](/img/structure/B13383285.png)
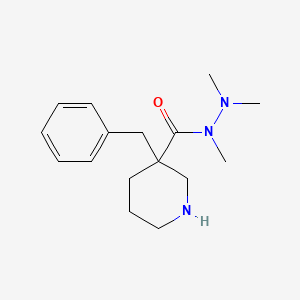
![2-amino-1-[3-methyl-4-(4-methylisoquinolin-5-yl)sulfonyl-1,4-diazepan-1-yl]ethanone;dihydrochloride](/img/structure/B13383300.png)
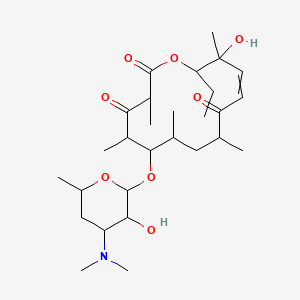
![4-[[1-(4-Chlorophenoxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-yl]amino]-1-(3-chlorophenyl)-5,5-dimethylimidazole-2-thione](/img/structure/B13383318.png)
